molecular formula C3H7NO2 B015828 3-Hydroxypropanamide CAS No. 2651-43-6

3-Hydroxypropanamide

Cat. No. B015828
Key on ui cas rn: 2651-43-6
M. Wt: 89.09 g/mol
InChI Key: SMGLHFBQMBVRCP-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

59 g of β-hydroxypropionamide and 69.4 g of cyclohexylamine were heated with 50 mg of 2,6-di-t-butyl-pcresol for 5 hours in a temperature range of 130°-170° C. until the evolution of ammonia was complete. After adding 2.5 g of polyphosphoric acid the reaction mixture was maintained at 164° C. for 1 hour and then distilled in a water jet vacuum. The main run was taken off between 140° and 160° C. at 11 bar and crystallized in the receiver.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]([NH2:6])=[O:5].[CH:7]1(N)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.N>>[CH:7]1([NH:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
OCCC(=O)N
Name
Quantity
69.4 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
164 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in a water jet vacuum
CUSTOM
Type
CUSTOM
Details
was taken off between 140° and 160° C. at 11 bar
CUSTOM
Type
CUSTOM
Details
crystallized in the receiver

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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